NVP-CGM097 sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

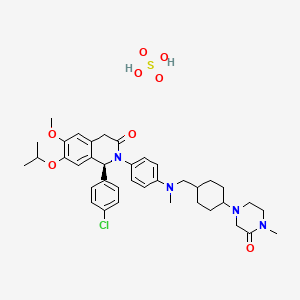

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47ClN4O4.H2O4S/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42;1-5(2,3)4/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3;(H2,1,2,3,4)/t26?,31?,38-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLKIFVIZIALIA-GHVGLMRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49ClN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NVP-CGM097 Sulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVP-CGM097 sulfate is a potent and highly selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase.[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][3] This inhibition leads to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis, in cancer cells with wild-type p53.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of NVP-CGM097, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.

Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction

NVP-CGM097 binds to the p53-binding pocket on the MDM2 protein with high affinity.[1][3] This direct interaction physically blocks the binding of p53 to MDM2, preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[2][6] The abrogation of this negative regulatory loop leads to the accumulation of p53 in the nucleus, where it can function as a transcription factor to regulate the expression of its target genes.[1][7]

The binding of NVP-CGM097 to MDM2 is highly specific. The dihydroisoquinolinone core of NVP-CGM097 positions itself centrally within the MDM2 active pocket, with three key moieties effectively occupying the binding sites of the critical p53 residues Phe19, Trp23, and Leu26.[2][8] The co-crystal structure of NVP-CGM097 in complex with MDM2 reveals that the isopropyl ether group of the molecule forms water-mediated hydrogen bonds with Tyr100, Gln24, and Phe55 of MDM2.[9] This interaction induces a conformational change in Phe55, leading to a π-π stacking interaction with the dihydroisoquinolinone core, further stabilizing the complex.[9]

Data Presentation

The following tables summarize the key quantitative data related to the activity of NVP-CGM097.

Table 1: Biochemical and Cellular Potency of NVP-CGM097

| Assay Type | Parameter | Value | Reference(s) |

| TR-FRET Binding Assay | IC50 vs. hMDM2 | 1.7 nM | [1][4] |

| Ki vs. hMDM2 | 1.3 nM | [7] | |

| IC50 vs. hMDM4 | 2000 nM | [1] | |

| p53 Nuclear Translocation | IC50 | 224 ± 45 nM | [1] |

Table 2: Anti-proliferative Activity (GI50) of NVP-CGM097 in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | GI50 (µM) | Reference(s) |

| HCT116 | Colorectal Carcinoma | Wild-type | 0.454 ± 0.136 | [1] |

| HCT116 p53-/- | Colorectal Carcinoma | Null | 15.983 ± 4.380 | [1] |

| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplified) | 0.35 | [7] |

| BON1 | Pancreatic Neuroendocrine | Mutated | Resistant | [10] |

| NCI-H727 | Lung Neuroendocrine | Mutated | Resistant | [10] |

| GOT1 | Midgut Neuroendocrine | Wild-type | Sensitive | [10] |

| KB-3-1 | Epidermoid Carcinoma | Wild-type | 44.03 (IC50) | [11] |

| KB-C2 | Epidermoid Carcinoma | Wild-type | 45.54 (IC50) | [11] |

| SW620 | Colorectal Adenocarcinoma | Wild-type | 25.20 (IC50) | [11] |

| SW620/Ad300 | Colorectal Adenocarcinoma | Wild-type | 17.05 (IC50) | [11] |

| HEK293/pcDNA3.1 | Embryonic Kidney | Wild-type | 14.36 (IC50) | [11] |

| HEK293/ABCB1 | Embryonic Kidney | Wild-type | 14.57 (IC50) | [11] |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2-p53 Interaction

This assay quantitatively measures the ability of NVP-CGM097 to disrupt the interaction between MDM2 and a p53-derived peptide.

-

Materials:

-

Recombinant human MDM2 protein (e.g., amino acids 2-188) biotinylated.

-

A synthetic peptide derived from the p53 transactivation domain (e.g., amino acids 18-26) labeled with a fluorescent acceptor (e.g., a lanthanide).

-

Streptavidin labeled with a fluorescent donor (e.g., Europium).

-

Assay Buffer: PBS containing 125 mM NaCl, 0.001% Novexin, 0.01% Gelatin, 0.2% Pluronic F-127, and 1 mM DTT.[4]

-

NVP-CGM097 serially diluted in DMSO.

-

384-well microplates.

-

TR-FRET plate reader.

-

-

Protocol:

-

Prepare a reaction mixture containing biotinylated MDM2 and the fluorescently labeled p53 peptide in the assay buffer.

-

Add streptavidin-donor to the mixture.

-

Dispense the mixture into the wells of a 384-well plate.

-

Add serial dilutions of NVP-CGM097 or DMSO (vehicle control) to the wells. The final DMSO concentration should be kept constant (e.g., 1.7%).[4]

-

Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor and acceptor fluorophores.

-

The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates disruption of the MDM2-p53 interaction.

-

Plot the emission ratio against the logarithm of the NVP-CGM097 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Immunofluorescence Assay for p53 Nuclear Translocation

This method visualizes and quantifies the accumulation of p53 in the nucleus following treatment with NVP-CGM097.

-

Materials:

-

p53 wild-type cancer cell line (e.g., HCT116).

-

Cell culture medium and supplements.

-

NVP-CGM097.

-

Glass coverslips or imaging-compatible microplates.

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against p53.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope or high-content imaging system.

-

-

Protocol:

-

Seed cells on coverslips or in imaging plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of NVP-CGM097 or DMSO for a specified time (e.g., 24 hours).

-

Wash the cells with PBS and fix them with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with the primary anti-p53 antibody.

-

Wash the cells and incubate them with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips or image the plates using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p53 to determine the extent of nuclear translocation. The IC50 for this process can be calculated from a dose-response curve.[1]

-

Western Blot Analysis for p53 and p21 Expression

This technique is used to detect the stabilization of p53 and the increased expression of its downstream target, p21, upon treatment with NVP-CGM097.

-

Materials:

-

p53 wild-type cancer cell line (e.g., GOT1).[10]

-

NVP-CGM097.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

-

-

Protocol:

-

Treat cells with increasing concentrations of NVP-CGM097 for a defined period (e.g., 24, 48, or 72 hours).[11]

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the protein bands using an imaging system. The intensity of the bands corresponding to p53 and p21 should increase in a dose-dependent manner with NVP-CGM097 treatment.[10]

-

Mandatory Visualizations

Caption: NVP-CGM097 inhibits MDM2, leading to p53 stabilization and activation.

Caption: Workflow for evaluating NVP-CGM097's biochemical and cellular activity.

Caption: NVP-CGM097 occupies the key p53-binding residues in the MDM2 pocket.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 | eLife [elifesciences.org]

- 4. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correction: A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

NVP-CGM097 Sulfate: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-CGM097 (siremadlin) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this critical negative regulatory loop, NVP-CGM097 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of NVP-CGM097 sulfate. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the MDM2-p53 pathway.

Introduction: The MDM2-p53 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogenic activation.[1][2] These responses, which include cell cycle arrest, senescence, and apoptosis, are crucial for preventing the proliferation of cells with malignant potential.[1][3] The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2 (murine double minute 2), which binds to p53 and targets it for proteasomal degradation.[4][5] This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[4]

In a significant portion of human cancers that retain wild-type TP53, the p53 pathway is often inactivated through the overexpression of MDM2.[1][6] This observation has led to the development of therapeutic strategies aimed at disrupting the MDM2-p53 interaction to restore p53 function. NVP-CGM097 emerged from these efforts as a promising clinical candidate.[6][7]

Discovery and Optimization of NVP-CGM097

The discovery of NVP-CGM097 was the result of extensive medicinal chemistry efforts focused on identifying novel, non-peptidic small molecules that could effectively inhibit the MDM2-p53 interaction.[6] A dihydroisoquinolinone derivative was identified as a promising scaffold.[8] Structure-activity relationship (SAR) studies and optimization of physicochemical properties led to the selection of NVP-CGM097 as a clinical candidate with a potent in vivo profile.[6][7]

Mechanism of Action

NVP-CGM097 functions by binding to the p53-binding pocket of the MDM2 protein, thereby preventing the interaction between MDM2 and p53.[9][10] This disruption leads to the stabilization and nuclear accumulation of p53, allowing it to transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA.[11][12] The induction of these genes ultimately results in a p53-dependent cell cycle arrest and apoptosis in cancer cells.[13]

Preclinical Pharmacology

The preclinical development of NVP-CGM097 involved a comprehensive evaluation of its biochemical and cellular activity, as well as its pharmacokinetic and pharmacodynamic properties and in vivo efficacy.

Biochemical and Cellular Activity

NVP-CGM097 is a highly potent inhibitor of the human MDM2-p53 interaction.[9][13] Its activity has been characterized in various biochemical and cellular assays.

| Assay Type | Parameter | Value | Reference |

| Biochemical Assays | |||

| TR-FRET Assay (hMDM2) | Ki | 1.3 nM | [9][14] |

| TR-FRET Assay (hMDM2) | IC50 | 1.7 nM | [6][15] |

| TR-FRET Assay (hMDM4) | IC50 | 2000 nM | [6] |

| Cellular Assays | |||

| p53 Nuclear Translocation (GRIP assay) | IC50 | 0.224 µM | [6][8] |

| Cell Proliferation Assays | |||

| HCT116 (p53 wild-type) | IC50 | Not specified | [6] |

| HCT116 (p53 null) | IC50 | Sparing effect | [6] |

| SJSA-1 (p53 wild-type, MDM2 amplified) | IC50 | Not specified | [6] |

| SAOS-2 (p53 null) | IC50 | Sparing effect | [6] |

| GOT1 (p53 wild-type) | Significant decline in viability at 100, 500, and 2500 nM | 84.9 ± 9.2% (p < 0.05), 77.4 ± 6.6% (p < 0.01), and 47.7 ± 9.2% (p < 0.01) respectively at 96h | [14][16] |

| BON1 (p53 mutated) | Resistant | [14][16] | |

| NCI-H727 (p53 mutated) | Resistant | [14][16] |

Pharmacokinetics in Preclinical Species

The pharmacokinetic profile of NVP-CGM097 was evaluated in several preclinical species following intravenous and oral administration.[6]

| Species | Route | Total Blood Clearance (CL) | Apparent Terminal Half-life (t1/2) | Oral Bioavailability (%F) | Tmax (oral) |

| Mouse | i.v. | 5 mL/min/kg | 6-12 h | High | 1-4.5 h |

| Rat | i.v. | 7 mL/min/kg | 6-12 h | High | 1-4.5 h |

| Dog | i.v. | 3 mL/min/kg | 20 h | High | 1-4.5 h |

| Monkey | i.v. | 4 mL/min/kg | 6-12 h | Moderate | 1-4.5 h |

In Vivo Efficacy and Pharmacodynamics

NVP-CGM097 has demonstrated significant anti-tumor activity in various preclinical cancer models, particularly those with wild-type p53.

In a randomized preclinical trial using patient-derived xenografts (PDXs) of B-cell acute lymphoblastic leukemia (B-ALL), NVP-CGM097 markedly improved overall survival (median 73 days vs. 28 days for vehicle; p=0.0008).[17] This survival benefit was observed in all 19 TP53 wild-type models.[17]

Pharmacodynamic studies in tumor-bearing animals have shown that NVP-CGM097 treatment leads to a rapid and sustained dose-dependent increase in the expression of p53 target genes, including p21, PUMA, and MDM2, which correlates with its anti-tumor efficacy.[11][13] Tumor regression has been observed in multiple xenograft models, including osteosarcoma and liposarcoma, at well-tolerated doses.[11]

Clinical Development

NVP-CGM097 (siremadlin) has been evaluated in Phase 1 clinical trials in patients with advanced solid tumors harboring wild-type TP53.[6][7][18] These studies aimed to assess the safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of the compound.[18]

A first-in-human study (NCT01760525) enrolled 51 patients who received oral NVP-CGM097.[18] The most common treatment-related grade 3/4 adverse events were hematologic, with delayed-onset thrombocytopenia being a notable on-target effect.[18] The MTD was not determined. The disease control rate was 39%, which included one partial response and 19 patients with stable disease.[18] Although NVP-CGM097 showed limited single-agent activity, these early clinical studies provided valuable insights for optimizing the dosing of next-generation MDM2 inhibitors to mitigate hematologic toxicity.[18] Subsequently, Novartis prioritized the clinical development of another MDM2 inhibitor, HDM201 (siremadlin), which is an imidazolopyrrolidinone analog with improved properties.[19]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general representation based on common laboratory practices and information from related studies.[20][21]

-

Cell Seeding: Seed cancer cells (e.g., KB-3-1, SW620, and their drug-resistant counterparts) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of NVP-CGM097 for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is a general representation for assessing protein expression changes.[14]

-

Cell Lysis: Treat cells with NVP-CGM097 for the desired time and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, p21, MDM2, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Animal Xenograft Model

This protocol is a general representation based on described in vivo studies.[11][17]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SJSA-1) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).

-

Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer NVP-CGM097 orally at various doses and schedules (e.g., daily, twice a week). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Pharmacodynamic Analysis: At specified time points, collect tumor and blood samples for the analysis of biomarkers (e.g., p21 mRNA levels) and drug concentrations.

-

Efficacy Evaluation: Continue treatment for a predetermined period or until the tumors in the control group reach a specific size. The primary efficacy endpoint is often tumor growth inhibition or regression. Overall survival can also be monitored.[17]

-

Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess treatment-related toxicity.

Visualizations

Signaling Pathway

Caption: The MDM2-p53 signaling pathway and the mechanism of action of NVP-CGM097.

Experimental Workflow

Caption: A streamlined workflow for the preclinical and clinical development of NVP-CGM097.

Conclusion

NVP-CGM097 is a well-characterized, potent, and selective inhibitor of the MDM2-p53 interaction that has demonstrated significant preclinical anti-tumor activity in p53 wild-type cancer models. While its single-agent clinical activity was modest, the development of NVP-CGM097 has provided crucial insights into the therapeutic potential and challenges of targeting the MDM2-p53 pathway. The data and methodologies presented in this guide serve as a valuable resource for the ongoing research and development of novel cancer therapeutics aimed at restoring the tumor suppressor function of p53. The lessons learned from the NVP-CGM097 program continue to inform the development of next-generation MDM2 inhibitors with improved therapeutic windows.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. karger.com [karger.com]

- 15. | BioWorld [bioworld.com]

- 16. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

NVP-CGM097 Sulfate: A Deep Dive into its Selectivity for MDM2 over MDM4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of NVP-CGM097 sulfate, a potent small molecule inhibitor of the p53-MDM2 interaction, for Mouse Double Minute 2 (MDM2) over its homolog, Mouse Double Minute 4 (MDM4). A thorough understanding of this selectivity is critical for the development of targeted cancer therapeutics aimed at reactivating the p53 tumor suppressor pathway.

Core Concepts: The p53-MDM2/MDM4 Regulatory Axis

The tumor suppressor protein p53 plays a pivotal role in maintaining cellular integrity by orchestrating responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly regulated by two main negative regulators: MDM2 and MDM4. Both proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, promoting its degradation via the ubiquitin-proteasome system.

NVP-CGM097 is designed to disrupt the p53-MDM2 interaction, thereby stabilizing and activating p53. However, the structural similarity between the p53-binding domains of MDM2 and MDM4 presents a challenge for developing selective inhibitors. High selectivity for MDM2 is desirable to minimize potential off-target effects and to better understand the distinct biological roles of these two negative regulators.

Quantitative Analysis of NVP-CGM097 Selectivity

The selectivity of this compound for MDM2 over MDM4 has been quantitatively assessed using biochemical assays. The following table summarizes the key inhibitory activity data.

| Target | Assay Type | Parameter | Value (nM) | Selectivity (MDM4/MDM2) | Reference |

| Human MDM2 | TR-FRET | IC50 | 1.7 | \multirow{2}{*}{1176-fold } | [1] |

| Human MDM4 | TR-FRET | IC50 | 2000 | [1] | |

| Human MDM2 | - | Ki | 1.3 | - | [2] |

TR-FRET: Time-Resolved Fluorescence Energy Transfer IC50: Half-maximal inhibitory concentration Ki: Inhibition constant

The data clearly demonstrates that NVP-CGM097 is a highly potent inhibitor of the p53-MDM2 interaction with an IC50 value in the low nanomolar range. In contrast, its inhibitory activity against MDM4 is significantly weaker, with an IC50 value in the micromolar range. This results in a remarkable selectivity of over 1000-fold for MDM2.

Experimental Protocols

The determination of the inhibitory potency and selectivity of NVP-CGM097 was primarily achieved through a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. This robust and sensitive method is well-suited for high-throughput screening and detailed characterization of protein-protein interaction inhibitors.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

Principle: This assay measures the disruption of the interaction between MDM2 (or MDM4) and a p53-derived peptide. A donor fluorophore (e.g., Europium cryptate) is conjugated to one binding partner, and an acceptor fluorophore (e.g., ULight™-streptavidin) is conjugated to the other. When the two partners interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Experimental Workflow:

References

In vitro studies of NVP-CGM097 sulfate

An In-depth Technical Guide to the In Vitro Studies of NVP-CGM097 Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CGM097, a dihydroisoquinolinone derivative, is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2) protein.[1][2] In cancer cells with wild-type p53, the function of the p53 tumor suppressor is often abrogated by its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3] NVP-CGM097 is designed to disrupt this critical protein-protein interaction.[4][5] By binding to the p53-binding pocket of MDM2, NVP-CGM097 prevents the degradation of p53, leading to its accumulation, nuclear translocation, and the activation of downstream p53 signaling pathways.[4][6] This reactivation of p53 can induce cell-cycle arrest, apoptosis, and senescence in tumor cells, making MDM2 an attractive therapeutic target.[1][7] This guide provides a comprehensive overview of the key in vitro studies that have characterized the biochemical and cellular activities of NVP-CGM097.

Quantitative Data Summary

The in vitro efficacy of NVP-CGM097 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical Binding Affinity and Kinetics

| Parameter | Target | Value | Assay | Reference |

| Ki | Human MDM2 (hMDM2) | 1.3 nM | TR-FRET | [1][6] |

| Selectivity | vs. MDM4 | ~1000-fold | Biochemical Assay | [5] |

| Kon (Association Rate) | Mdm2 | 37 x 10⁶ M⁻¹s⁻¹ | Biophysical Assay | [5] |

| Koff (Dissociation Rate) | Mdm2 | 0.071 s⁻¹ | Biophysical Assay | [5] |

Table 2: Cellular Activity and Antiproliferative Effects

| Cell Line | p53 Status | Assay | Endpoint | Value / Effect | Incubation | Reference |

| GOT1 | Wild-type | Cell Viability | % Viability | 89.2% at 100 nM | 48 h | [8] |

| GOT1 | Wild-type | Cell Viability | % Viability | 74.3% at 2500 nM | 48 h | [8] |

| GOT1 | Wild-type | Cell Viability | % Viability | 84.9% at 100 nM | 96 h | [8][9] |

| GOT1 | Wild-type | Cell Viability | % Viability | 47.7% at 2500 nM | 96 h | [8][9] |

| GOT1 | Wild-type | Cell Viability | IC₅₀ | 1.84 µM | 144 h | [8] |

| Various p53wt | Wild-type | p53 Redistribution | IC₅₀ | 0.224 µM | Not Specified | [1][3][6] |

| BON1 | Mutated | Cell Viability | Resistance | Resistant to NVP-CGM097 | Not Specified | [9][10] |

| NCI-H727 | Mutated | Cell Viability | Resistance | Resistant to NVP-CGM097 | Not Specified | [9][10] |

Table 3: Effects on ABCB1 Transporter Function

| Parameter | Condition | Value | Assay | Reference |

| ATPase Activity | Stimulatory EC₅₀ | 0.45 µM | ATPase Assay | [11] |

| ATPase Activity | Max Stimulation | 154.3% of basal | ATPase Assay | [11] |

| Binding Affinity | Substrate Site | -8.5 kcal/mol | Docking Simulation | [11] |

| Binding Affinity | Inhibitory Site | -10.2 kcal/mol | Docking Simulation | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments cited in NVP-CGM097 literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., GOT1, BON1, NCI-H727) into 96-well plates at appropriate densities (e.g., 1,500-50,000 cells/well) and allow them to adhere for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 2500 nM) or vehicle control.[6]

-

Incubation: Incubate the plates for specified durations (e.g., 48, 96, or 144 hours).[8]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Treat cells with NVP-CGM097 for the desired time, then wash with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, p21, phospho-Rb, E2F1) overnight at 4°C.[8][9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

p53 Nuclear Redistribution Assay

This assay quantifies the translocation of p53 from the cytoplasm to the nucleus, a key indicator of its activation.

-

Cell Culture: Plate p53 wild-type cells in a format suitable for high-content imaging (e.g., 96- or 384-well plates).

-

Compound Treatment: Treat cells with a dilution series of NVP-CGM097.

-

Cell Staining: Fix the cells and permeabilize them. Stain with a primary antibody against p53, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI or Hoechst.

-

Imaging: Acquire images using a high-content imaging platform.[3]

-

Image Analysis: Use automated image analysis software to define the nuclear and cytoplasmic compartments based on the DNA stain.

-

Quantification: Measure the fluorescence intensity of the p53 signal in both compartments for each cell.

-

Data Analysis: Calculate the ratio or difference between nuclear and cytoplasmic p53 intensity. Determine the IC₅₀ value, which is the concentration of NVP-CGM097 that causes 50% of the maximal p53 nuclear translocation.[1][3]

ABCB1 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the ABCB1 transporter, which is coupled to its drug efflux function.

-

Membrane Vesicle Preparation: Prepare membrane vesicles from ABCB1-overexpressing cells.

-

Assay Reaction: Incubate the membrane vesicles with various concentrations of NVP-CGM097 (e.g., 0-40 µM) in an assay buffer containing ATP.[11]

-

Inorganic Phosphate Detection: The hydrolysis of ATP by ABCB1 releases inorganic phosphate (Pi). Measure the amount of Pi generated using a colorimetric method (e.g., vanadate-based detection).

-

Data Analysis: Plot the ATPase activity (as a percentage of basal activity) against the NVP-CGM097 concentration. Determine the EC₅₀ for stimulation and the inhibitory effect at higher concentrations.[11]

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental designs associated with NVP-CGM097.

Caption: NVP-CGM097 inhibits MDM2, leading to p53 activation and cell cycle arrest.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iomcworld.org [iomcworld.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The HDM2 (MDM2) Inhibitor NVP-CGM097 inhibits tumor cell proliferation and shows additive effects with 5-fluorouracil on the p53 - p21 - Rb - E2F1 cascade in the p53wildtype neuroendocrine tumor cell line GOT1 - OAK Open Access Archive [oak.novartis.com]

- 11. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

NVP-CGM097 Sulfate: A Preclinical Technical Guide for p53 Wild-Type Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for NVP-CGM097 sulfate, a potent and selective inhibitor of the MDM2-p53 interaction, in the context of p53 wild-type (p53wt) tumors. The information presented herein is curated from pivotal preclinical studies to support further research and development efforts.

Core Mechanism of Action

NVP-CGM097 is a small molecule inhibitor that binds to the p53-binding pocket of MDM2 (also known as HDM2 in humans), preventing the protein-protein interaction between MDM2 and p53.[1][2] In p53wt tumor cells, this inhibition leads to the stabilization and activation of p53, a critical tumor suppressor protein.[3][4] Activated p53 then transcriptionally upregulates its target genes, resulting in cell cycle arrest, apoptosis, and senescence, ultimately leading to tumor growth inhibition.[3][4][5]

Figure 1: Mechanism of Action of NVP-CGM097 in p53wt cells.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of NVP-CGM097 in various p53wt tumor models.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 1.3 nM | Human MDM2 protein | [3] |

| Biochemical IC50 | 1.7 nM | p53 peptide displacement from HDM2 | [6] |

| p53 Nuclear Translocation IC50 | 0.224 µM | p53wt cells | [2] |

| Cell Proliferation GI50 | 454 nM | HCT-116 (p53wt) | [6] |

| Cell Proliferation GI50 | 15,983 nM | HCT-116 (p53-null) | [6] |

Table 2: In Vivo Efficacy in p53wt Xenograft Models

| Tumor Model | Dosing Regimen | Outcome | Reference |

| SJSA-1 (Osteosarcoma) | 100 mg/kg, daily, oral | 65% tumor regression | [7] |

| B-ALL PDX Models | Daily | Markedly improved overall survival (median 73 vs 28 days for vehicle) | [8] |

| GOT1 (Neuroendocrine) | 100, 500, 2500 nM (96h) | Significant decline in cell viability | [9] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below to facilitate reproducibility and further investigation.

Cell Proliferation Assay

Objective: To determine the anti-proliferative effect of NVP-CGM097 on cancer cell lines.

Protocol:

-

Cell Seeding: Plate human tumor cell lines (e.g., HCT-116 p53wt and p53-null) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for approximately 3 days under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values by fitting the dose-response curves to a sigmoidal model.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of NVP-CGM097 in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously implant human p53wt tumor cells (e.g., SJSA-1) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, once daily). The control group receives a vehicle solution.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: Continue treatment until a predefined endpoint is reached, such as significant tumor growth in the control group or signs of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of p53 target gene expression (e.g., p21, MDM2) by methods like RT-qPCR or Western blotting to confirm target engagement.[2][7]

Figure 2: General preclinical experimental workflow for NVP-CGM097.

Predictive Biomarkers

While p53wt status is a prerequisite for NVP-CGM097 activity, not all p53wt tumors respond equally.[10] Research has identified a 13-gene expression signature, comprised of p53 target genes, that can more accurately predict sensitivity to NVP-CGM097.[7][10] This suggests that tumors with a partially activated p53 pathway are more susceptible to MDM2 inhibition.[7][10]

Combination Strategies

Preclinical studies have explored the synergistic or additive effects of NVP-CGM097 with other anti-cancer agents. For instance, in acute myeloid leukemia (AML) models, synergy was observed when NVP-CGM097 was combined with FLT3 or MEK inhibitors.[6] In neuroendocrine tumor cells, additive anti-proliferative effects were seen with 5-fluorouracil, temozolomide, or everolimus.[9] These findings suggest that combination therapies could be a promising approach to enhance the efficacy of NVP-CGM097.

Conclusion

This compound has demonstrated robust preclinical activity in a range of p53wt tumor models. Its potent and selective inhibition of the MDM2-p53 interaction leads to p53-mediated tumor cell death and growth inhibition. The data presented in this guide, including quantitative measures of activity and detailed experimental protocols, provide a solid foundation for researchers and drug developers working on p53-targeted cancer therapies. Future investigations will likely focus on refining patient selection strategies and exploring novel combination therapies to maximize the clinical potential of NVP-CGM097.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of wild-type p53-expressing AML by novel small molecule HDM2 inhibitor, CGM097 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 | eLife [elifesciences.org]

- 8. ashpublications.org [ashpublications.org]

- 9. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NVP-CGM097 Sulfate in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

NVP-CGM097 sulfate is a potent and highly selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein.[1][2][3] By disrupting the interaction between MDM2 and the p53 tumor suppressor protein, NVP-CGM097 leads to the stabilization and activation of p53 in cancer cells with wild-type p53.[1][3] This activation of p53 can induce cell cycle arrest, apoptosis, and senescence, making NVP-CGM097 a promising therapeutic agent for the treatment of various cancers harboring wild-type p53.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological activity.

Mechanism of Action

NVP-CGM097 binds to the p53-binding pocket of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3] This binding event blocks the MDM2-p53 interaction, leading to the accumulation of p53 in the nucleus.[2][4] Nuclear p53 then acts as a transcription factor, upregulating the expression of target genes such as p21 (CDKN1A), which mediates cell cycle arrest, and PUMA, which is involved in apoptosis.[6][7][8]

Data Presentation

The anti-proliferative activity of NVP-CGM097 is predominantly observed in cancer cell lines expressing wild-type p53. The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of NVP-CGM097 in various cancer cell lines.

| Cell Line | Cancer Type | p53 Status | IC50 / GI50 (nM) | Reference |

| hMDM2 | - | - | 1.7 (IC50) | [3] |

| HCT-116 | Colorectal Carcinoma | Wild-Type | 454 (GI50) | [5] |

| HCT-116 | Colorectal Carcinoma | Null | 15,983 (GI50) | [5] |

| SJSA-1 | Osteosarcoma | Wild-Type | Not explicitly stated, but sensitive | [2] |

| SAOS-2 | Osteosarcoma | Null | Not explicitly stated, but resistant | [2] |

| GOT1 | Neuroendocrine Tumor | Wild-Type | ~1840 (IC50 at 144h) | [7] |

| BON1 | Neuroendocrine Tumor | Mutated | Resistant | [7][8] |

| NCI-H727 | Neuroendocrine Tumor | Mutated | Resistant | [7][8] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as DMSO and ethanol.[1]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Ethanol, sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.59 mg of NVP-CGM097 (Molecular Weight: 659.26 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[4]

Cell Proliferation Assay

This protocol is designed to determine the effect of NVP-CGM097 on the proliferation of cancer cell lines. The "CellTiter 96 AQueous One Solution Cell Proliferation Assay" (MTS) is a common method.[6]

Materials:

-

p53 wild-type and p53 mutant/null cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

NVP-CGM097 stock solution (10 mM in DMSO)

-

CellTiter 96 AQueous One Solution Cell Proliferation Assay kit or similar

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of NVP-CGM097 in complete medium. A typical concentration range is from 0.1 nM to 10 µM.[6] Remember to include a vehicle control (DMSO) at the same concentration as the highest NVP-CGM097 concentration.

-

Remove the medium from the wells and add 100 µL of the NVP-CGM097 dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48 to 144 hours, depending on the cell line's doubling time.[6][7]

-

Add 20 µL of the CellTiter 96 AQueous One Solution Reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 492 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.

Western Blot Analysis of p53 and p21

This protocol is used to assess the effect of NVP-CGM097 on the protein levels of p53 and its downstream target, p21.

Materials:

-

p53 wild-type cancer cell lines

-

6-well cell culture plates

-

NVP-CGM097 stock solution (10 mM in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of NVP-CGM097 (e.g., 100 nM, 500 nM, 2500 nM) for 24 to 72 hours.[7][9] Include a vehicle control.

-

Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit.[9]

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system. A dose-dependent increase in p53 and p21 expression is expected.[7][8]

Troubleshooting

-

Low solubility of NVP-CGM097 in aqueous solutions: Prepare fresh dilutions from the DMSO stock solution for each experiment. For in vivo studies, specific formulations may be required.[1]

-

No effect on cell proliferation: Ensure that the cell line used has a wild-type p53 status. p53 mutant or null cell lines are generally resistant to NVP-CGM097.[7][8] Verify the concentration and activity of the compound.

-

High background in Western blots: Optimize antibody concentrations and washing times. Ensure the blocking step is sufficient.

Conclusion

This compound is a valuable research tool for studying the p53 signaling pathway and for investigating the potential of MDM2 inhibitors in cancer therapy. The protocols provided here offer a starting point for in vitro characterization of NVP-CGM097's effects on cancer cells. Careful optimization of experimental conditions for each specific cell line is recommended for obtaining robust and reproducible results.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of wild-type p53-expressing AML by novel small molecule HDM2 inhibitor, CGM097 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. karger.com [karger.com]

- 8. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NVP-CGM097 Sulfate in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, NVP-CGM097 stabilizes and activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] These application notes provide a comprehensive overview of the in vivo use of NVP-CGM097 sulfate in mouse models, including recommended dosing, administration protocols, and expected pharmacodynamic effects.

Mechanism of Action

NVP-CGM097 binds to the p53-binding pocket of MDM2, preventing MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. This leads to the accumulation and activation of p53, which in turn transcriptionally activates its downstream target genes, such as CDKN1A (encoding p21) and PUMA, resulting in cell cycle arrest and apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving the oral administration of NVP-CGM097 in mice.

Table 1: NVP-CGM097 Dosage and Administration in Mouse Xenograft Models

| Parameter | Details | Reference |

| Drug | This compound | [4] |

| Animal Model | Female athymic nude mice (Hsd:Athymic Nude-Foxn1nu), 7-8 weeks old, 20-22 g | [4] |

| Tumor Model | Subcutaneous SJSA-1 osteosarcoma xenografts | [1][4] |

| Formulation | 0.5% hydroxypropyl methylcellulose in water | [4] |

| Administration Route | Oral gavage (PO) | [1][4] |

| Dosing Volume | 10 mL/kg | [4] |

| Dosage Range | 50 mg/kg to 100 mg/kg | [4][5] |

| Dosing Schedule | Single dose (for PK/PD), daily, or three times a week (3qw) for efficacy studies. Efficacious schedules range from daily to twice per week. | [1][4] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of NVP-CGM097 in Mice

| Parameter | Value | Conditions | Reference |

| Time to Maximum Plasma Concentration (Tmax) | ~3 hours | Single oral dose | [1] |

| Pharmacodynamic Marker | Increased p21 mRNA levels in tumors | Correlates with NVP-CGM097 concentrations | [1][6] |

| Pharmacodynamic Effect Duration | Prolonged up to 24 hours post-dose | 30 mg/kg oral dose in rats | [6] |

| p53 Target Gene Upregulation | 12-fold increase in BBC3 (PUMA) mRNA | Single 50 mg/kg dose in SJSA-1 tumors | [4] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

-

This compound powder

-

Hydroxypropyl methylcellulose (HPMC)

-

Sterile, deionized water

-

Sterile conical tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound and HPMC based on the desired concentration and final volume.

-

Prepare a 0.5% (w/v) HPMC solution by dissolving the appropriate amount of HPMC in sterile water. Mix thoroughly until a clear solution is formed.

-

Weigh the calculated amount of this compound powder and add it to a sterile conical tube.

-

Add a small volume of the 0.5% HPMC solution to the NVP-CGM097 powder and vortex to create a slurry.

-

Gradually add the remaining 0.5% HPMC solution to the desired final volume while continuously vortexing to ensure a homogenous suspension.

-

Prepare the formulation fresh on the day of administration.[4]

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Materials:

-

Female athymic nude mice (7-8 weeks old)

-

SJSA-1 human osteosarcoma cells

-

Matrigel

-

This compound formulation (from Protocol 1)

-

Vehicle control (0.5% HPMC in water)

-

Calipers

-

Animal balance

-

Oral gavage needles (20-22 gauge, flexible tip recommended)

Procedure:

-

Tumor Cell Implantation:

-

Harvest SJSA-1 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.[7]

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor length and width with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.[7]

-

When tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).[4][7]

-

-

Drug Administration:

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic marker analysis).

-

Tumor growth inhibition can be calculated as: 100% x (mean tumor volume of control group - mean tumor volume of treated group) / mean tumor volume of control group.[7]

-

Protocol 3: Pharmacodynamic Analysis of p21 Expression in Tumor Tissue

Materials:

-

Tumor tissue samples from treated and control mice

-

RNA extraction kit

-

qRT-PCR reagents and instrument

-

Protein lysis buffer

-

Western blotting reagents and equipment

-

Primary antibody against p21

-

Secondary antibody

Procedure for qRT-PCR:

-

Excise tumors at specified time points after NVP-CGM097 administration (e.g., 0, 1, 3, 8, 16, 24, and 48 hours for a time-course study).[4]

-

Immediately snap-freeze the tumors in liquid nitrogen.[4]

-

Extract total RNA from the tumor tissue using a suitable RNA extraction kit.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct quantitative real-time PCR (qRT-PCR) using primers specific for p21 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative expression of p21 mRNA.

Procedure for Western Blotting:

-

Homogenize tumor tissue in protein lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against p21.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

Mandatory Visualizations

Caption: NVP-CGM097 inhibits the MDM2-p53 interaction, leading to p53-mediated cell cycle arrest.

Caption: Workflow for an in vivo efficacy study of NVP-CGM097 in a mouse xenograft model.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Western Blot Protocol for Determining p53 Activation by NVP-CGM097 Sulfate

For Research Use Only.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1][2][3] In many cancers with wild-type p53, its function is inhibited by the Murine Double Minute 2 (MDM2) protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4] NVP-CGM097 sulfate is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[5][6][7][8] By binding to MDM2, NVP-CGM097 prevents the degradation of p53, leading to its accumulation and activation.[4] This activation of p53 can induce downstream signaling pathways that result in cell cycle arrest and apoptosis in cancer cells.[9][10]

This application note provides a detailed protocol for treating cancer cells with this compound and subsequently performing a Western blot to detect the activation of the p53 pathway. The protocol outlines the detection of total p53, phosphorylated p53 (a marker of activation), and the downstream target p21.

Principle

Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample.[11][12][13] The method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[11][12] In this application, Western blotting is used to semi-quantitatively measure the increase in p53 and p21 protein levels following treatment with this compound, providing evidence of the compound's on-target effect.

Signaling Pathway

This compound disrupts the interaction between MDM2 and p53. This leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 then acts as a transcription factor, upregulating the expression of target genes such as CDKN1A (which encodes p21), leading to cell cycle arrest.

Experimental Workflow

The overall experimental workflow consists of cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection with specific antibodies, and finally, signal detection and analysis.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| This compound | Selleck Chemicals | S7809 |

| p53 wild-type cancer cell line (e.g., HCT116, SJSA-1) | ATCC | CCL-247, CRL-2098 |

| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |

| Precast Polyacrylamide Gels (e.g., 4-15%) | Bio-Rad | 4561086 |

| PVDF Transfer Membranes | Bio-Rad | 1620177 |

| Tris/Glycine/SDS Buffer (10X) | Bio-Rad | 1610732 |

| Tris/Glycine Buffer (10X) | Bio-Rad | 1610734 |

| TBS with 0.1% Tween-20 (TBST) | - | - |

| Non-fat Dry Milk or BSA | - | - |

| Primary Antibodies (see Table 2) | - | - |

| HRP-conjugated Secondary Antibodies | - | - |

| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

Antibody Recommendations

| Primary Antibody | Host | Dilution | Supplier (Example) | Catalog Number (Example) |

| p53 | Mouse | 1:1000 | Santa Cruz Biotechnology | sc-126 |

| Phospho-p53 (Ser15) | Rabbit | 1:1000 | Cell Signaling Technology | #9284 |

| p21 | Mouse | 1:500 | Cell Signaling Technology | #2947 |

| MDM2 | Rabbit | 1:1000 | Cell Signaling Technology | #86934 |

| GAPDH | Rabbit | 1:2500 | Cell Signaling Technology | #2118 |

| β-Actin | Mouse | 1:5000 | Sigma-Aldrich | A5441 |

Experimental Protocol

1. Cell Culture and Treatment 1.1. Seed a p53 wild-type cancer cell line (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. 1.2. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂. 1.3. Prepare a stock solution of this compound in DMSO. 1.4. Treat the cells with increasing concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.

2. Lysate Preparation 2.1. After treatment, wash the cells twice with ice-cold PBS. 2.2. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. 2.6. Transfer the supernatant (protein lysate) to a new tube and store at -80°C or proceed to the next step.

3. Protein Quantification 3.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. 3.2. Normalize the protein concentration of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer 4.1. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. 4.2. Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. 4.3. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. 4.4. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[12][13]

5. Immunoblotting 5.1. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For detecting phosphorylated proteins, 5% BSA is recommended.[12] 5.2. Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 2) overnight at 4°C with gentle agitation.[14] 5.3. Wash the membrane three times for 5-10 minutes each with TBST.[12] 5.4. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14] 5.5. Wash the membrane three times for 10 minutes each with TBST.[12]

6. Signal Detection and Analysis 6.1. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane. 6.2. Capture the chemiluminescent signal using a digital imaging system. 6.3. Analyze the band intensities using appropriate software. Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or β-Actin).

Expected Results

Upon successful execution of this protocol, a dose-dependent increase in the protein levels of total p53, phosphorylated p53 (Ser15), and the downstream target p21 should be observed in cells treated with this compound compared to the vehicle control. This will confirm the on-target activity of NVP-CGM097 in stabilizing and activating p53. A study on the GOT1 neuroendocrine tumor cell line showed that NVP-CGM097 caused a dose-dependent increase in the expression of p53 and p21 proteins.[15][16]

| Treatment | Expected p53 Level | Expected Phospho-p53 (Ser15) Level | Expected p21 Level |

| Vehicle (DMSO) | Basal | Basal | Basal |

| NVP-CGM097 (Low Conc.) | Increased | Increased | Increased |

| NVP-CGM097 (High Conc.) | Markedly Increased | Markedly Increased | Markedly Increased |

Troubleshooting

| Problem | Possible Cause | Solution |

| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |

| Inactive primary or secondary antibody | Use fresh or new antibodies. Optimize antibody dilution. | |

| Insufficient incubation times | Increase incubation times for primary and/or secondary antibodies. | |

| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |

| Insufficient washing | Increase the number and/or duration of wash steps. | |

| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Try a different blocking buffer. |

| Protein degradation | Add fresh protease inhibitors to the lysis buffer and keep samples on ice. |

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p53 Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Potent and Selective p53-MDM2 Protein–Protein Interaction Inhibitors as Anticancer Drugs | CHIMIA [chimia.ch]

- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 15. The HDM2 (MDM2) Inhibitor NVP-CGM097 inhibits tumor cell proliferation and shows additive effects with 5-fluorouracil on the p53 - p21 - Rb - E2F1 cascade in the p53wildtype neuroendocrine tumor cell line GOT1 - OAK Open Access Archive [oak.novartis.com]

- 16. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay with NVP-CGM097 Sulfate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CGM097 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type p53, MDM2 overexpression can lead to the degradation of the p53 tumor suppressor, thereby promoting cell survival and proliferation. NVP-CGM097 functions by binding to MDM2, which prevents the degradation of p53.[1] This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[1][2] Therefore, assessing the effect of NVP-CGM097 on cell viability is a critical step in preclinical drug development and for understanding its therapeutic potential.

This document provides detailed protocols for assessing cell viability following treatment with NVP-CGM097 sulfate using two common methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. It also includes a summary of reported IC50 values in various cancer cell lines and visual representations of the relevant signaling pathway and experimental workflows.

Mechanism of Action of NVP-CGM097

NVP-CGM097 is a small molecule inhibitor that disrupts the interaction between MDM2 and p53.[1] Under normal physiological conditions, MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby keeping its levels low.[3] In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and impairing its tumor-suppressive functions.

By occupying the p53-binding pocket of MDM2, NVP-CGM097 prevents the ubiquitination and subsequent degradation of p53.[1] The resulting accumulation and activation of p53 lead to the transcriptional upregulation of its downstream target genes. These include genes involved in cell cycle arrest, such as CDKN1A (encoding p21), and genes involved in apoptosis, such as PUMA, Noxa, and BAX.[3][4] The activation of these pathways ultimately leads to a reduction in cancer cell viability.

References

- 1. Unravelling mechanisms of p53-mediated tumour suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: NVP-CGM097 Sulfate in Combination with 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the combination therapy of NVP-CGM097 sulfate and 5-fluorouracil (5-FU). NVP-CGM097 is a potent and selective inhibitor of the MDM2-p53 interaction, leading to the activation of the p53 tumor suppressor pathway in cancer cells with wild-type p53.[1][2] 5-Fluorouracil is a widely used chemotherapeutic agent that functions as a thymidylate synthase inhibitor, disrupting DNA synthesis and repair.[3][4] The combination of these two agents presents a promising therapeutic strategy, with NVP-CGM097 sensitizing cancer cells to the cytotoxic effects of 5-FU through the activation of p53-mediated apoptosis and cell cycle arrest. Preclinical studies have indicated that this combination can result in additive antiproliferative effects.[3][4]

Data Presentation

In Vitro Cell Viability

The following table summarizes the reported effects of NVP-CGM097 on the viability of the p53 wild-type neuroendocrine tumor cell line, GOT1.[4]

| Cell Line | Treatment | Concentration (nM) | Incubation Time (h) | Cell Viability (%) | p-value |

| GOT1 | NVP-CGM097 | 100 | 96 | 84.9 ± 9.2 | < 0.05 |

| GOT1 | NVP-CGM097 | 500 | 96 | 77.4 ± 6.6 | < 0.01 |

| GOT1 | NVP-CGM097 | 2500 | 96 | 47.7 ± 9.2 | < 0.01 |

| GOT1 | NVP-CGM097 | 100 | 144 | 89.9 ± 0.7 | < 0.001 |

| GOT1 | NVP-CGM097 | 500 | 144 | 76.6 ± 2.9 | < 0.001 |

| GOT1 | NVP-CGM097 | 2500 | 144 | 36.9 ± 7.9 | < 0.001 |

The calculated IC50 for NVP-CGM097 in GOT1 cells after 144 hours of incubation was 1.84 µM.[3]

Signaling Pathway

Caption: The p53-MDM2 signaling pathway and points of intervention for NVP-CGM097 and 5-fluorouracil.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of NVP-CGM097 and 5-fluorouracil, both individually and in combination, using a colorimetric assay such as the MTT assay.

Caption: Workflow for the in vitro cell viability assay.

Materials:

-

p53 wild-type cancer cell line (e.g., HCT116, LoVo, SNU-1, NUGC-4)[5]

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

5-fluorouracil

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare stock solutions of NVP-CGM097 and 5-fluorouracil in DMSO.

-